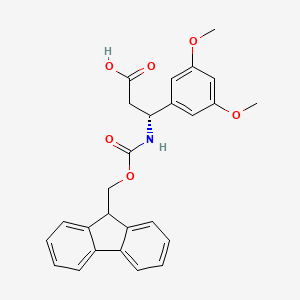

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(13-17)32-2)24(14-25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQPUHLSWLGXSO-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375915 | |

| Record name | (3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-41-6 | |

| Record name | (3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Abstract: This technical guide provides a comprehensive overview of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, a non-canonical β-amino acid derivative crucial for advanced peptide synthesis and drug discovery. The document details its physicochemical properties, structural characteristics, and applications. It offers expert insights into its role in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and workflow visualizations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block to create novel peptides with enhanced pharmacological properties.

Introduction

In the landscape of modern medicinal chemistry and peptide science, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for developing next-generation therapeutics.[1] These unique building blocks allow for the rational design of peptidomimetics with improved metabolic stability, conformational rigidity, and receptor-binding affinity. This compound (CAS 511272-41-6) has emerged as a particularly valuable reagent in this field.

As a protected β-amino acid, its structure deviates from the canonical α-amino acids, offering a distinct backbone geometry that can induce specific secondary structures, such as helices and turns, in synthetic peptides. The (R)-stereochemistry at the chiral center is critical for stereoselective synthesis and predictable biological activity.[2] Furthermore, the 3,5-dimethoxyphenyl side chain provides unique steric and electronic properties that can influence molecular interactions and enhance reactivity.[2][3] This guide serves to elucidate the core properties of this compound and provide actionable protocols for its effective utilization in research and development.

Physicochemical and Structural Properties

The compound is a stable, white crystalline powder under recommended storage conditions.[3] Its key properties are summarized below for quick reference.

Key Properties Table

| Property | Value | Reference(s) |

| CAS Number | 511272-41-6 | [1][3][4] |

| Molecular Formula | C₂₆H₂₅NO₆ | [2][3][4] |

| Molecular Weight | 447.49 g/mol | [3] |

| Appearance | White Powder | [3] |

| Melting Point | 178 - 182 °C | [1][3] |

| Purity | ≥97% (typically ≥99% by HPLC) | [3][4] |

| Optical Rotation | [α]ᴅ²⁰ = +25 ± 2° (c=1 in DMF) | [3] |

| Storage | 0 - 8 °C, desiccated | [3] |

| Synonyms | Fmoc-D-β-Phe(3,5-dimethoxy)-OH, (R)-Fmoc-3,5-dimethoxy-β-phenylalanine | [3] |

Molecular Structure

The structure of this compound is defined by three critical moieties: the N-terminal Fmoc protecting group, the chiral β-amino acid core, and the functionalized aryl side chain.

-

Fmoc Group (9-Fluorenylmethoxycarbonyl): This is a base-labile protecting group essential for orthogonal strategy in solid-phase peptide synthesis.[3][5] Its lability to mild bases like piperidine allows for the selective deprotection of the Nα-amino group without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage.[5][6]

-

Propionic Acid Backbone: As a β-amino acid, the amino group is attached to the third carbon (Cβ), introducing an additional methylene unit into the peptide backbone compared to α-amino acids. This homologation is a key source of conformational constraint.

-

3,5-Dimethoxyphenyl Ring: The two methoxy groups on the phenyl ring are electron-donating, which can influence the electronic environment of the side chain and its potential interactions with biological targets.[2] This substitution pattern also adds steric bulk, which can be used to control peptide conformation.

Sources

An In-depth Technical Guide to Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

CAS Number: 511272-41-6

Authored by: Gemini, Senior Application Scientist

Introduction: A Unique Building Block for Advanced Peptide Synthesis

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a non-canonical, chiral β-amino acid derivative that has garnered significant interest within the fields of medicinal chemistry and drug development.[1][2] Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 3,5-dimethoxyphenyl moiety, imparts unique properties that make it a valuable tool for the synthesis of complex peptides and peptidomimetics.[1][2] The Fmoc group provides a stable, base-labile protecting group essential for orthogonal strategies in solid-phase peptide synthesis (SPPS), while the dimethoxyphenyl ring offers distinct steric and electronic characteristics that can influence the conformation and biological activity of the resulting peptides.[2] This guide provides a comprehensive overview of its synthesis, properties, applications, and the technical considerations for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective handling, storage, and application in synthesis. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 511272-41-6 | [1][3] |

| Molecular Formula | C₂₆H₂₅NO₆ | [1][2] |

| Molecular Weight | 447.49 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 178 - 182 °C | [1] |

| Optical Rotation | [α]²⁰_D = +25 ± 2° (c=1 in DMF) | [1] |

| Purity | ≥97-99% (by HPLC) | [1][3] |

| Storage Conditions | 2-8°C, dry environment | [4] |

Synthesis and Purification: A Two-Stage Approach

The synthesis of this compound is typically achieved through a two-stage process: first, the stereoselective synthesis of the unprotected β-amino acid, followed by the protection of the amino group with the Fmoc moiety.

Part 1: Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid

The synthesis of the core β-amino acid can be accomplished through various asymmetric methodologies. A common and effective approach is the Rodionov reaction, which involves the condensation of 3,5-dimethoxybenzaldehyde with malonic acid and ammonium acetate.

Caption: Synthesis of the β-amino acid precursor.

Experimental Protocol: Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid (General Procedure)

-

Reaction Setup: In a round-bottom flask, combine 3,5-dimethoxybenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol.

-

Condensation: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and adjust the pH to precipitate the crude racemic β-amino acid. Filter and wash the solid.

-

Chiral Resolution: The racemic mixture is then resolved to isolate the desired (R)-enantiomer. This can be achieved through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Part 2: Fmoc Protection

The isolated (R)-β-amino acid is then protected with an Fmoc group. This is a standard procedure in peptide chemistry, often employing Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Caption: Fmoc protection of the β-amino acid.

Experimental Protocol: Fmoc Protection (General Procedure)

-

Dissolution: Dissolve (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid in an aqueous solution of a mild base, such as sodium bicarbonate, often mixed with an organic solvent like dioxane or acetone to aid solubility.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent to the amino acid solution while stirring vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting amino acid is consumed.

-

Purification: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the Fmoc-protected amino acid. The crude product is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. The Fmoc strategy allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

The SPPS Cycle with Fmoc Chemistry

The incorporation of this amino acid follows the standard Fmoc-SPPS cycle, which involves deprotection, activation, and coupling steps.

Caption: The solid-phase peptide synthesis (SPPS) cycle.

Mechanism of Fmoc Deprotection

The key step in the SPPS cycle is the removal of the Fmoc group, which is achieved by treatment with a mild base, typically a 20% solution of piperidine in dimethylformamide (DMF). This deprotection occurs via a β-elimination mechanism.

Caption: Mechanism of Fmoc deprotection by piperidine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

-

High-Performance Liquid Chromatography (HPLC): Both reverse-phase and chiral HPLC are used to determine the purity and enantiomeric excess of the compound. A purity of ≥97% is standard for use in peptide synthesis.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Expected characteristic signals include those for the aromatic protons of the Fmoc and dimethoxyphenyl groups, the methoxy groups, and the chiral center protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately m/z 448.5.

Applications in Drug Discovery and Development

The incorporation of non-canonical amino acids like this compound is a key strategy in modern drug discovery.[1]

-

Conformational Constraint: As a β-amino acid, it can be used to synthesize β-peptides or peptidomimetics with more stable secondary structures (e.g., helices, sheets) compared to their α-peptide counterparts. This increased stability can lead to enhanced resistance to proteolytic degradation and improved pharmacokinetic properties.

-

Modulation of Bioactivity: The 3,5-dimethoxyphenyl side chain can engage in specific interactions with biological targets, such as receptors or enzymes, potentially enhancing binding affinity and selectivity.[1]

-

Pharmacokinetic Tuning: The unique structural features of this amino acid can be leveraged to fine-tune the pharmacological properties of a peptide therapeutic, including its solubility, membrane permeability, and in vivo half-life.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.[4]

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized and highly valuable building block for researchers in peptide chemistry and drug development. Its unique structural features, combining the benefits of the Fmoc protecting group with a functionally distinct side chain, provide a powerful tool for the design and synthesis of novel peptides and peptidomimetics with tailored biological activities and improved therapeutic potential. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is crucial for its successful implementation in the laboratory.

References

-

Chem-Impex. (n.d.). Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid. Retrieved from [Link]

-

Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

-

Kim, H., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Retrieved from [Link]

-

Chem-Impex. (n.d.). (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). Fmoc-(R)-3-amino-3-(2,3-dimethoxyphenyl)propionic acid. Retrieved from [Link]

-

Wang, P., et al. (2006). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

-

Request PDF. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

-

Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of Organic Chemistry, 60(5), 688-698. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

AAPPTec Peptides. (n.d.). Fmoc Amino Acids. Retrieved from [Link]

-

Next Peptide. (n.d.). 511272-39-2 | Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid. Retrieved from [Link]

Sources

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid molecular weight

An In-Depth Technical Guide: Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic Acid: A Guide to Synthesis, Application, and Workflow Optimization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized non-canonical amino acid derivative crucial for modern peptide synthesis and drug discovery. We will delve into its fundamental physicochemical properties, its strategic importance in modifying peptide architecture, and provide a detailed, field-tested protocol for its efficient incorporation into peptide sequences using Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This document is intended to serve as a practical resource for scientists aiming to leverage this building block for the creation of novel peptides with enhanced conformational stability and bioactivity.

Introduction: Strategic Value in Peptide Chemistry

This compound is a non-proteinogenic β-amino acid derivative that serves as a versatile building block in peptide chemistry.[1] Its structure is defined by three key components: the carboxylic acid, the chiral amine center, and the unique 3,5-dimethoxyphenyl side chain. The amine is protected by the base-labile Fmoc group, making it perfectly suited for the orthogonal chemistry of modern solid-phase peptide synthesis (SPPS).[2][3]

The true value of this reagent lies in its side chain. The bulky and electronically distinct 3,5-dimethoxyphenyl group can be strategically incorporated into a peptide sequence to:

-

Influence Peptide Conformation: The steric hindrance of the aromatic side chain can introduce specific turns or kinks, influencing the peptide's secondary structure and overall stability.[4]

-

Enhance Bioactivity: The methoxy groups can participate in hydrogen bonding or other non-covalent interactions with biological targets like receptors or enzymes, potentially enhancing binding affinity and selectivity.[4][5]

-

Improve Pharmacological Properties: Modifications using such building blocks can increase a peptide's resistance to enzymatic degradation, thereby improving its in-vivo half-life.

This guide explains the causality behind its application, ensuring that researchers can not only use the molecule but also understand how to optimize its performance in complex syntheses.

Physicochemical Profile

A thorough understanding of the reagent's properties is the foundation of its successful application. All quantitative data should be verified against the supplier's certificate of analysis for the specific lot being used.

| Property | Value | Source(s) |

| Molecular Weight | 447.48 g/mol | [6] |

| Molecular Formula | C₂₆H₂₅NO₆ | [6] |

| CAS Number | 511272-41-6 | [6][7] |

| Appearance | White to off-white powder or crystals | [5] |

| Melting Point | 178 - 182 °C | [1][7] |

| Typical Purity (HPLC) | ≥97% | [6] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The vast majority of synthetic peptides are now prepared via Fmoc SPPS due to its robust nature, mild deprotection conditions, and suitability for automation.[3][8] The strategy is based on an orthogonal protection scheme: the temporary Nα-Fmoc group is removed with a base (e.g., piperidine), while the permanent side-chain protecting groups and the resin linker are stable to base but are cleaved by acid in the final step.[8]

This compound is introduced as a key building block within this framework.[1] Its unique structure, featuring the dimethoxyphenyl moiety, enhances its reactivity and compatibility with a variety of standard coupling reagents used in SPPS.[1]

Experimental Workflow: Incorporation via Fmoc-SPPS

This section details a self-validating protocol for the efficient coupling of this compound onto a growing peptide chain anchored to a solid support resin.

Essential Materials and Reagents

-

Resin: Pre-loaded Wang or 2-Chlorotrityl Chloride (2-CTC) resin with the C-terminal amino acid.

-

Amino Acid: this compound.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling (Activation) Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

DIPEA (N,N-Diisopropylethylamine).

-

-

Washing Solvents: DMF, DCM, Isopropanol.

Step-by-Step Coupling Protocol

This protocol assumes a 0.1 mmol scale synthesis. All steps are performed at room temperature in a suitable reaction vessel with agitation.

-

Resin Swelling (Solvation):

-

Action: Add the peptide-resin to the reaction vessel and wash with DCM (3 x 5 mL), followed by DMF (3 x 5 mL). Allow the resin to swell in DMF for at least 30 minutes.

-

Causality: Proper swelling of the polymer matrix is critical. It ensures that all reactive sites are accessible to reagents, preventing failed couplings and improving overall synthesis efficiency.[9]

-

-

Fmoc Group Deprotection:

-

Action: Drain the DMF. Add 5 mL of 20% piperidine/DMF solution to the resin. Agitate for 3 minutes. Drain. Add a fresh 5 mL of 20% piperidine/DMF and agitate for 10 minutes.

-

Expertise: A two-stage deprotection is performed. The first, shorter treatment removes the bulk of the dibenzofulvene-piperidine adduct, which can interfere with UV monitoring. The second, longer treatment ensures complete deprotection. The release of this adduct can be monitored by UV spectroscopy as an in-process control to confirm the reaction.[10]

-

-

Resin Washing:

-

Action: Drain the deprotection solution. Thoroughly wash the resin with DMF (5 x 5 mL) followed by DCM (3 x 5 mL) and then DMF again (3 x 5 mL).

-

Causality: This is a critical step. Residual piperidine is basic and will neutralize the activated amino acid in the subsequent coupling step, leading to complete failure. The extensive washing ensures its complete removal.

-

-

Amino Acid Activation and Coupling:

-

Action: In a separate vial, dissolve this compound (3-5 equivalents), HATU (0.95 eq. relative to the amino acid), in DMF. Add DIPEA (2 eq. relative to the amino acid). Vortex briefly and let it pre-activate for 1-2 minutes.

-

Action: Drain the wash solvent from the resin and immediately add the activated amino acid solution. Agitate for 1-2 hours.

-

Expertise: HATU is a highly efficient coupling reagent that forms an activated ester with the amino acid's carboxyl group, making it highly susceptible to nucleophilic attack by the deprotected N-terminal amine on the resin. Pre-activation ensures this process begins before the solution is added to the resin, maximizing coupling speed and efficiency. The use of a non-nucleophilic base like DIPEA is essential to activate the reaction without causing unwanted side reactions.

-

-

Post-Coupling Wash:

-

Action: Drain the coupling solution. Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Trustworthiness: A small sample of the resin can be taken at this stage to perform a Kaiser test. A negative result (beads remain yellow) confirms that all free amines have been successfully acylated, validating the completion of the coupling step.

-

The resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain.

Visualization of the Synthesis Cycle

The following diagram illustrates the iterative workflow for incorporating a single Fmoc-protected amino acid, such as this compound, during SPPS.

Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is more than a simple building block; it is a tool for sophisticated peptide design. Its strategic incorporation allows researchers to impose specific structural constraints and introduce unique chemical functionalities that are not possible with canonical amino acids. By following the robust, validated protocols outlined in this guide, scientists in both academic research and industrial drug development can confidently utilize this compound to synthesize novel peptides, investigate structure-activity relationships, and ultimately develop next-generation therapeutics with enhanced pharmacological profiles.[1][4]

References

-

Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid. MySkinRecipes.[Link]

-

PubChem CID 158720422. National Center for Biotechnology Information.[Link]

-

3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, CAS No. 511272-41-6. iChemical.[Link]

-

Fmoc-Based Peptide Synthesis: A Complete Guide. Peptide Machines.[Link]

-

Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information.[Link]

-

Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the... ResearchGate.[Link]

-

Fmoc Amino Acids. Aapptec Peptides.[Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (511272-41-6) for sale [vulcanchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. labsolu.ca [labsolu.ca]

- 7. alfachemic.com [alfachemic.com]

- 8. Automated Peptide Synthesizers [peptidemachines.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid: Structure, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics.[1][2][3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and strategic importance in modern drug discovery and development. We will delve into the rationale behind its design, detailing the roles of the Fmoc protecting group, the chiral center, and the dimethoxy-phenyl moiety. Furthermore, this guide will present established protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), including mechanistic insights into coupling and deprotection steps.[4][5] Finally, we will explore its applications in creating peptides with enhanced stability, specific conformations, and tailored biological activities, supported by practical experimental workflows and data interpretation.

Introduction: The Strategic Value of Non-Canonical Amino Acids in Peptide Science

The field of peptide therapeutics has witnessed a significant resurgence, driven by the ability to engineer peptides with improved pharmacological profiles. A key strategy in this endeavor is the incorporation of non-canonical or "unnatural" amino acids. These modified building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor stability, low bioavailability, and rapid clearance.

This compound is a prime example of such a rationally designed building block. Its unique structure introduces specific steric and electronic properties into a peptide backbone, influencing its conformation, stability, and interaction with biological targets.[6] This guide serves as a technical resource for researchers aiming to leverage this compound to advance their peptide-based research and drug development programs.[2][3]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture of this compound is fundamental to its effective application. The molecule can be deconstructed into three key functional components: the Fmoc protecting group, the chiral β-amino acid core, and the 3,5-dimethoxy-phenyl side chain.

The Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality.[7] Its widespread adoption in Solid-Phase Peptide Synthesis (SPPS) is due to its orthogonality with the acid-labile side-chain protecting groups typically employed.[4][5] This allows for the selective deprotection of the N-terminus under mild basic conditions, preserving the integrity of the growing peptide chain and its side-chain protections.[7][8]

The (R)-3-Amino-3-phenyl-propionic Acid Core

Unlike natural α-amino acids, this compound is a β-amino acid, meaning the amino group is attached to the third carbon atom from the carboxyl group. This structural feature is significant for several reasons:

-

Conformational Constraint: The introduction of a β-amino acid into a peptide sequence can induce specific secondary structures, such as helices and turns, which may be critical for biological activity.

-

Proteolytic Stability: The altered backbone structure makes peptides containing β-amino acids more resistant to degradation by proteases, thereby increasing their in vivo half-life.

The (R)-stereochemistry at the chiral center is crucial for defining a precise three-dimensional arrangement, which is often a prerequisite for specific molecular recognition and biological function.

The 3,5-Dimethoxy-phenyl Moiety

The aromatic side chain with two methoxy groups at the 3 and 5 positions imparts distinct properties:

-

Steric Bulk: The substituted phenyl group can influence peptide folding and restrict conformational flexibility.

-

Electronic Effects: The electron-donating methoxy groups can modulate the electronic properties of the aromatic ring, potentially influencing interactions with biological targets.[6]

-

Hydrophobicity: The aromatic ring increases the local hydrophobicity, which can be a key factor in receptor binding and membrane permeability.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C26H25NO6 | [9] |

| Molecular Weight | 447.48 g/mol | [9] |

| CAS Number | 511272-41-6 | [9][10] |

| Appearance | White to off-white powder | Generic Material Data |

| Melting Point | 178 - 182 °C | [10] |

| Purity | Typically ≥97% | [9] |

| Solubility | Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis. | Generic Material Data |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4] SPPS is a highly efficient method for the chemical synthesis of peptides, where the growing peptide chain is covalently attached to an insoluble resin support.[11][12][13]

The Fmoc-SPPS Workflow

The incorporation of our target amino acid follows the standard iterative cycle of Fmoc-SPPS, which consists of deprotection, washing, coupling, and capping steps.[11][12][14][15]

Caption: General workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Incorporation into a Peptide Sequence

Objective: To incorporate this compound into a growing peptide chain on a solid support.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (3-5 equivalents)

-

Coupling/Activating agent (e.g., HBTU, HATU, DIC) (3-5 equivalents)

-

Base (e.g., DIPEA, NMM) (6-10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Capping solution (optional): Acetic anhydride/DIPEA in DMF

-

Solid-phase synthesis vessel

Protocol:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the deprotection step for another 10-15 minutes. The presence of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy.[8]

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the deprotection byproducts.

-

Perform a final wash with DCM and then DMF.

-

-

Coupling:

-

In a separate vial, dissolve this compound, the coupling agent, and the base in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times), followed by DCM (2-3 times) and MeOH (2-3 times).

-

-

Capping (Optional):

-

To block any unreacted free amines, a capping step can be performed by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.

-

Wash the resin as described in step 5.

-

-

Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Mechanistic Insights

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[8] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[8][16] This leads to the formation of a dibenzofulvene intermediate, which is then trapped by the amine to form a stable adduct.[8][17]

Caption: Simplified mechanism of Fmoc group deprotection by a secondary amine base.

Peptide Bond Formation (Coupling)

The coupling reaction involves the activation of the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive species that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide. Common activators like HBTU and HATU form active esters that readily react to form the amide (peptide) bond.

Cleavage, Purification, and Characterization

Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed.[11][12] This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers to prevent side reactions.[11][18]

Typical Cleavage Cocktail:

-

TFA (95%)

-

Water (2.5%)

-

Triisopropylsilane (TIS) (2.5%)

The crude peptide is then precipitated with cold diethyl ether, collected, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of advanced peptides and peptidomimetics. Its unique structural features provide a means to rationally design molecules with enhanced stability, defined conformations, and improved biological properties. As the demand for sophisticated peptide therapeutics continues to grow, the strategic use of such non-canonical amino acids will be instrumental in the development of next-generation drugs. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their scientific endeavors.

References

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism . Total Synthesis. Available at: [Link]

-

Solid Phase Peptide Synthesis Process and Applications 2025 . Neuland Labs. Available at: [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . National Institutes of Health (NIH). Available at: [Link]

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry . YouTube. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. Available at: [Link]

-

What is Solid-phase Peptide Synthesis? . Powder Systems. Available at: [Link]

-

(a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... . ResearchGate. Available at: [Link]

-

Mastering Solid Phase Peptide Synthesis (SPPS) . Severn Biotech. Available at: [Link]

-

Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid . AdooQ BioScience. Available at: [Link]

-

3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, CAS No. 511272-41-6 . iChemical. Available at: [Link]

-

Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid . MySkinRecipes. Available at: [Link]

-

Advances in Fmoc solid‐phase peptide synthesis . National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. This compound (511272-41-6) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid [myskinrecipes.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. alfachemic.com [alfachemic.com]

- 11. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 12. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 13. jpt.com [jpt.com]

- 14. peptide.com [peptide.com]

- 15. bachem.com [bachem.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a valuable chiral building block in contemporary drug discovery and peptide science. Its unique structural features, including the base-labile Fmoc protecting group and the substituted aromatic side chain, make it a crucial component in the synthesis of modified peptides and pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of a robust chemoenzymatic strategy for the synthesis of this compound, designed to ensure high enantiopurity and yield. The presented methodology emphasizes practical, field-proven techniques and provides detailed, self-validating protocols for each stage of the synthesis, from the preparation of the unsaturated precursor to the final Fmoc-protected product.

Introduction

The synthesis of enantiomerically pure β-amino acids has garnered significant attention due to their wide-ranging applications in medicinal chemistry.[3] These non-proteinogenic amino acids are key components in the development of peptidomimetics, bioactive peptides with enhanced stability and novel pharmacological properties.[1] this compound, in particular, is utilized in neuroscience research as a potential neurotransmitter modulator and serves as a foundational element in the creation of novel drugs targeting the central nervous system.[3]

This guide details a strategic three-stage synthetic approach that combines classical organic chemistry with the high selectivity of biocatalysis to produce the target molecule with excellent stereochemical control.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, commencing with the formation of an α,β-unsaturated acid, followed by an enantioselective amination, and concluding with the protection of the amino group.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of (E)-3-(3,5-Dimethoxyphenyl)propenoic Acid

The synthesis begins with a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds. This reaction provides the α,β-unsaturated acid backbone necessary for the subsequent amination step.

Causality of Experimental Choices

The use of microwave irradiation in the Knoevenagel reaction is a key process intensification strategy. Compared to conventional heating, microwave synthesis often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles by promoting rapid and uniform heating.[4] Piperidine is employed as a basic catalyst to facilitate the deprotonation of malonic acid, initiating the condensation cascade.

Experimental Protocol

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3,5-Dimethoxybenzaldehyde | 1.0 | 166.17 | 10.0 g |

| Malonic Acid | 1.2 | 104.06 | 7.5 g |

| Piperidine | 0.1 | 85.15 | 0.5 mL |

| Pyridine | - | 79.10 | 50 mL |

Procedure:

-

To a microwave-safe vessel, add 3,5-dimethoxybenzaldehyde (10.0 g), malonic acid (7.5 g), piperidine (0.5 mL), and pyridine (50 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 120°C for 15 minutes.

-

After cooling, pour the reaction mixture into 200 mL of cold 1 M HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield (E)-3-(3,5-dimethoxyphenyl)propenoic acid.

Expected Yield: ~85-90%

Characterization Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, 1H), 6.70 (d, 2H), 6.50 (t, 1H), 6.40 (d, 1H), 3.85 (s, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 172.0, 161.0, 145.0, 136.0, 118.0, 108.0, 103.0, 55.5.

Stage 2: Enantioselective Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic Acid

This crucial stage introduces the chiral amine functionality. A highly effective and scalable approach involves the use of a transaminase enzyme for the asymmetric amination of a corresponding β-keto acid. This biocatalytic method offers exceptional enantioselectivity under mild reaction conditions.

Causality of Experimental Choices

Transaminases are pyridoxal-5'-phosphate dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone acceptor.[5] The choice of a specific transaminase is critical for achieving high enantioselectivity for the desired (R)-enantiomer. Screening of a panel of commercially available transaminases is often the first step in process development. The use of an amino donor like isopropylamine is common as it is readily available and the byproduct, acetone, can be easily removed.

Experimental Protocol

Part A: Synthesis of the β-Keto Ester Precursor

A plausible route to the required β-keto ester involves the reaction of a corresponding acyl chloride with Meldrum's acid, followed by alcoholysis.[6]

Part B: Biocatalytic Reductive Amination

| Component | Concentration |

| 3-Oxo-3-(3,5-dimethoxyphenyl)propanoate | 50 mM |

| Transaminase (selected for R-selectivity) | 10 mg/mL |

| Isopropylamine (Amino Donor) | 1 M |

| Pyridoxal-5'-Phosphate (PLP) | 1 mM |

| Phosphate Buffer (pH 8.0) | - |

Procedure:

-

Prepare a solution of the β-keto ester in phosphate buffer.

-

Add the transaminase, isopropylamine, and PLP.

-

Incubate the reaction at 30-40°C with gentle agitation.

-

Monitor the reaction progress by HPLC.

-

Upon completion, acidify the reaction mixture to precipitate the enzyme.

-

Centrifuge to remove the enzyme and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase, evaporate the solvent, and purify the product by crystallization or chromatography to obtain (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid.

Stage 3: Fmoc Protection of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic Acid

The final step involves the protection of the chiral amine with the fluorenylmethoxycarbonyl (Fmoc) group, rendering it suitable for solid-phase peptide synthesis.

Causality of Experimental Choices

The use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a standard and highly efficient method for Fmoc protection.[7] The reaction is typically carried out in a mixed aqueous-organic solvent system under basic conditions to ensure the deprotonation of the amino group, enhancing its nucleophilicity. Sodium bicarbonate provides the necessary basic environment.

Experimental Protocol

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic Acid | 1.0 | 225.24 | 5.0 g |

| Fmoc-OSu | 1.1 | 337.32 | 8.3 g |

| Sodium Bicarbonate | 2.5 | 84.01 | 4.6 g |

| 1,4-Dioxane | - | - | 50 mL |

| Water | - | - | 50 mL |

Procedure:

-

Dissolve (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid (5.0 g) and sodium bicarbonate (4.6 g) in a mixture of water (50 mL) and 1,4-dioxane (50 mL).

-

Stir the solution until all solids have dissolved.

-

Add Fmoc-OSu (8.3 g) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the solution to pH 2 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Expected Yield: ~80-90%

Characterization Data (Expected)

-

Melting Point: 178 - 182 °C[8]

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.4 (s, 1H), 7.89 (d, 2H), 7.72 (d, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 6.5-6.4 (m, 3H), 5.2 (m, 1H), 4.3-4.2 (m, 3H), 3.7 (s, 6H), 2.7 (m, 2H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 172.5, 160.5, 156.0, 145.0, 144.0, 141.0, 128.0, 127.5, 125.5, 120.5, 105.0, 98.0, 66.0, 55.5, 51.0, 47.0, 41.0.

Conclusion

The chemoenzymatic synthesis outlined in this guide provides a reliable and efficient pathway to high-purity this compound. By leveraging the selectivity of biocatalysis for the critical stereocenter-forming step, this methodology overcomes many of the challenges associated with purely chemical asymmetric syntheses. The detailed, self-validating protocols provided herein are intended to empower researchers in the fields of peptide chemistry and drug development with a practical and scalable route to this important building block.

References

-

Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. [Link]

-

Journal of Pharmacy and Bioallied Sciences. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. [Link]

-

MDPI. Transaminases for the synthesis of enantiopure beta-amino acids. [Link]

-

RSC Publishing. Synthesis of β-ketoesters from renewable resources and Meldrum's acid. [Link]

-

MDPI. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. [Link]

-

MDPI. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. [Link]

-

ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]

-

PMC. Transaminases for the synthesis of enantiopure beta-amino acids. [Link]

-

ResearchGate. Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

-

PMC. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfachemic.com [alfachemic.com]

A Technical Guide to Sourcing and Qualification of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, a critical building block in modern peptide chemistry. It outlines the compound's scientific importance, provides a framework for selecting high-quality suppliers, and details essential protocols for in-house verification, ensuring the integrity and success of advanced research and development projects.

Introduction: The Significance of a Specialized β-Amino Acid

This compound is a non-canonical, enantiomerically pure β-amino acid derivative. Its structure is distinguished by three key features: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, the (R)-stereocenter , and the 3,5-dimethoxyphenyl moiety. This unique combination makes it a valuable monomer for the synthesis of peptidomimetics, foldamers, and other modified peptides with tailored biological activities and structural properties.

-

The Fmoc Group: This base-labile protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain under mild conditions that preserve sensitive functionalities elsewhere in the molecule.[1][2]

-

β-Amino Acid Backbone: Unlike natural α-amino acids, the backbone is extended by one carbon. Peptides incorporating β-amino acids, known as β-peptides, often exhibit remarkable resistance to proteolytic degradation, a critical attribute for enhancing the in-vivo stability and therapeutic potential of peptide-based drugs.[3][4]

-

Constrained Di-substituted Phenyl Ring: The 3,5-dimethoxyphenyl group provides steric bulk and defined conformational preferences. This can induce stable secondary structures, such as helices and turns, within the peptide chain, which is crucial for modulating target binding affinity and specificity.

Given its specialized nature, sourcing this reagent requires a rigorous approach. The purity, stereochemical integrity, and batch-to-batch consistency of the compound are paramount, as impurities can lead to failed syntheses, ambiguous biological data, and costly project delays.[5][6]

Compound Profile

| Property | Value | Source |

| IUPAC Name | (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid | N/A |

| CAS Number | 511272-41-6 | [7][8][9][10] |

| Molecular Formula | C₂₆H₂₅NO₆ | [9] |

| Molecular Weight | 447.48 g/mol | [9] |

| Appearance | Typically a white to off-white powder | General Knowledge |

| Purity (Typical) | ≥97% (HPLC) | [9] |

Supplier Identification and Qualification Framework

Selecting a supplier for a high-value, specialized reagent goes beyond simply comparing prices. It involves a systematic evaluation of quality, reliability, and technical support.[11][12] The following workflow and criteria provide a robust framework for this process.

Workflow for Supplier Selection and Qualification

Caption: A systematic workflow for identifying, vetting, and validating suppliers of critical chemical reagents.

Identified Suppliers

A market survey identified several chemical suppliers offering this compound. Researchers should contact these vendors directly to obtain the most current information.

-

Alfa Chemistry: Lists the compound under CAS number 511272-41-6.[7]

-

iChemical: Provides a platform to see prices and purchase the compound.[8]

-

VulcanChem: Offers the product and invites inquiries for more details.[10]

-

Alchimica S.R.O.: Lists the product with its CAS number and formula.[13]

-

Other Potential Sources: Major suppliers of amino acid derivatives like Sigma-Aldrich, Aapptec, and Chem-Impex may also stock this or structurally similar compounds and are worth investigating.[14][15][16]

Key Supplier Evaluation Criteria

| Criterion | Importance | What to Look For |

| Purity Specification | Critical | HPLC or UPLC purity should be ≥97%, ideally ≥99%.[9][17] The Certificate of Analysis (CoA) must clearly state the purity and the method used. |

| Analytical Data | Critical | A reputable supplier will provide batch-specific data, including HPLC/UPLC traces, Mass Spectrometry (MS) for identity, and ¹H-NMR for structural confirmation.[11][18] |

| Enantiomeric Purity | High | The (R)-enantiomer content should be specified, typically >99% ee (enantiomeric excess). Contamination with the (S)-enantiomer can lead to diastereomeric impurities in the final peptide.[5][17] |

| Documentation | High | Availability of a comprehensive Safety Data Sheet (SDS) is mandatory for safe handling.[19] |

| Consistency & Support | Medium | Inquire about batch-to-batch consistency protocols.[20] Access to technical support for questions regarding solubility or handling is a significant advantage.[11] |

Essential In-House Protocols

Upon receiving a new batch of any critical reagent, performing in-house quality control is a non-negotiable step to validate the supplier's claims and ensure experimental success.[6][20]

Handling and Storage

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C, to prevent degradation.

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a chemical fume hood to avoid inhalation.[19] For solution preparation, use anhydrous solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are standard in peptide synthesis.

Protocol: Incoming Material QC Verification

This protocol outlines a standard UPLC-MS method to quickly verify the identity and approximate purity of the received compound.

Objective: To confirm the molecular weight and purity of this compound.

Materials:

-

Received compound sample

-

Acetonitrile (ACN), HPLC-grade

-

Water, HPLC-grade

-

Formic Acid (FA), LC-MS grade

-

UPLC-MS system with a C18 column

Procedure:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of 50:50 ACN/Water to create a 1 mg/mL stock solution. Further dilute this solution 1:100 in 50:50 ACN/Water for analysis.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

Column: C18, ~2.1 x 50 mm, <2 µm particle size

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

-

Injection Volume: 2 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative.

-

Expected Ions:

-

Positive Mode [M+H]⁺: 448.5 m/z

-

Negative Mode [M-H]⁻: 446.5 m/z

-

-

-

Data Analysis:

-

Identity Confirmation: Verify the presence of the expected mass-to-charge ratio in the mass spectrum corresponding to the main chromatographic peak.

-

Purity Assessment: Integrate the UV chromatogram (typically at 214 nm and 254 nm). Calculate the area percentage of the main peak to estimate purity.[18] This should align with the specification on the supplier's CoA.

-

Workflow for Incoming Reagent QC

Caption: A standard operating procedure for the quality control verification of incoming chemical reagents.

Conclusion

This compound is an enabling reagent for the development of next-generation peptide therapeutics. The success of research programs utilizing this building block is directly dependent on its quality. By implementing a rigorous supplier qualification framework and a mandatory in-house QC verification process, researchers can mitigate risks associated with reagent variability, ensuring the generation of reliable, reproducible scientific data and accelerating the path to discovery.

References

-

iChemical. 3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, CAS No. 511272-41-6. Available at: [Link]

-

GenScript. How to control the sequence and purity of custom-synthesized peptides?. Available at: [Link]

-

CordenPharma. Quality control: the central pillar supporting peptide manufacturing. Available at: [Link]

-

Guryanov, I., et al. (2010). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

-

QCADVISOR. Supplier Qualification: Definition, Process, Steps and Guidelines. Available at: [Link]

-

SimplerQMS. Supplier Qualification: Definition, Process, and Guidelines. Available at: [Link]

-

Alchimica s.r.o. This compound. Available at: [Link]

-

ScienceDirect. Synthetic peptides quality control and assurance. Available at: [Link]

-

CEM Corporation. Fmoc Amino Acids. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Available at: [Link]

-

ResearchGate. Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Available at: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

ACS Publications. Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. Available at: [Link]

-

AAPPTec. Fmoc Amino Acids. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. peptide.com [peptide.com]

- 3. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. How to control the sequence and purity of custom - synthesized peptides? - Blog [orchid-chem.com]

- 7. alfachemic.com [alfachemic.com]

- 8. This compound, CAS No. 511272-41-6 - iChemical [ichemical.com]

- 9. labsolu.ca [labsolu.ca]

- 10. This compound (511272-41-6) for sale [vulcanchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Supplier Qualification: Definition, Process, Steps and Guidelines - QCADVISOR [qcadvisor.com]

- 13. This compound (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 14. chemimpex.com [chemimpex.com]

- 15. Fmoc amino acids | Sigma-Aldrich [sigmaaldrich.com]

- 16. peptide.com [peptide.com]

- 17. Fmoc Amino Acids [cem.com]

- 18. biosynth.com [biosynth.com]

- 19. fishersci.com [fishersci.com]

- 20. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]

Potential applications of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid in peptidomimetics

Abstract

The pursuit of novel therapeutics has increasingly focused on modulating complex biological pathways, particularly protein-protein interactions (PPIs), which are often challenging to target with traditional small molecules. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a promising class of drugs to address this challenge.[1][2][3] A key strategy in designing effective peptidomimetics is to impose conformational constraints on the peptide backbone, which can enhance binding affinity, metabolic stability, and target specificity.[1][4][5] This guide provides an in-depth technical overview of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, a specialized β-amino acid building block, and explores its strategic applications in the rational design of advanced peptidomimetics. We will delve into the unique structural contributions of the 3,5-dimethoxy-phenyl moiety, provide detailed synthetic protocols, and discuss the potential therapeutic implications of the resulting constrained peptides.

Introduction: The Rationale for Conformational Constraint in Peptidomimetics

Natural peptides, while possessing remarkable biological activity, are often suboptimal drug candidates due to their inherent flexibility.[4][5] This conformational freedom leads to a significant entropic penalty upon binding to a target, reducing affinity.[2] Furthermore, the flexible backbone is susceptible to proteolytic degradation, resulting in poor pharmacokinetic profiles.[4][5]

Incorporating non-natural amino acids, such as β-amino acids, into a peptide sequence is a powerful strategy to overcome these limitations.[4] The additional carbon in the backbone of β-amino acids provides access to a wider range of secondary structures, including stable helices and turns, that are not readily accessible to α-peptides.[6][7][8] These well-defined, pre-organized conformations can mimic the bioactive conformation of a natural peptide ligand, leading to enhanced target binding and improved resistance to enzymatic degradation.[1]

This compound is a particularly valuable building block in this context. The fluorenylmethoxycarbonyl (Fmoc) group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the (R)-stereochemistry and the bulky, electron-rich 3,5-dimethoxy-phenyl side chain play crucial roles in dictating the final peptidomimetic structure and function.[9][10]

The Strategic Importance of the 3,5-Dimethoxy-Phenyl Moiety

The choice of the 3,5-dimethoxy-phenyl side chain is not arbitrary. It imparts several key properties to the resulting peptidomimetic:

-

Conformational Rigidity: The bulky aromatic ring restricts the rotational freedom of the peptide backbone, promoting the adoption of well-defined secondary structures. This pre-organization reduces the entropic cost of binding to a biological target, potentially leading to higher affinity and specificity.[2]

-

Enhanced Solubility: The methoxy groups can act as hydrogen bond acceptors, which can disrupt the intermolecular hydrogen bonding that often leads to peptide aggregation and poor solubility.[11] This is a critical consideration during both synthesis and formulation.

-

Modulation of Electronic Properties: The electron-donating nature of the methoxy groups can influence the electronic environment of the peptide backbone and neighboring side chains. This can be leveraged to fine-tune interactions with the target protein, such as cation-π or hydrogen bonding interactions.

-

Metabolic Stability: The unnatural side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptidomimetic.

Synthesis and Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[12] The general workflow is outlined below.

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example |

| Fmoc-Rink Amide MBHA Resin | Solid support for peptide synthesis | Aapptec, Sigma-Aldrich |

| This compound | β-amino acid building block | Chem-Impex, Alfa Chemistry |

| Standard Fmoc-protected α-amino acids | Building blocks for the peptide chain | Aapptec, Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Solvent | Fisher Scientific |

| Dichloromethane (DCM) | Solvent | Fisher Scientific |

| Piperidine | Fmoc deprotection reagent | Sigma-Aldrich |

| HBTU/HOBt or HATU | Coupling reagents | Aapptec, CEM |

| N,N-Diisopropylethylamine (DIPEA) | Base | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Cleavage reagent | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Scavenger | Sigma-Aldrich |

| Water | Scavenger | --- |

Experimental Workflow

The following diagram illustrates the key steps in a typical SPPS cycle for incorporating the specialized β-amino acid.

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol for a Single Coupling Cycle

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[12][13]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12] Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

-

Coupling:

-

Pre-activate a solution of this compound (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) or HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, extended reaction times or the use of microwave assistance may be beneficial.[12]

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[14] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Cleavage and Purification

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, such as 95% TFA, 2.5% TIS, and 2.5% water, for 2-4 hours.[12] The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Applications in Drug Discovery

The unique structural features imparted by this compound make it a valuable tool for designing peptidomimetics with a wide range of therapeutic applications.

Targeting Protein-Protein Interactions (PPIs)

PPIs are involved in a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[1][2][3] The large, flat interfaces of many PPIs are notoriously difficult to target with small molecules. Peptidomimetics containing conformationally constrained β-amino acids can be designed to mimic the secondary structure of a native binding partner, allowing them to disrupt these interactions with high affinity and specificity.[1]

Caption: Inhibition of a protein-protein interaction by a peptidomimetic.

Development of Novel Antimicrobials

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Many antimicrobial peptides (AMPs) function by disrupting bacterial cell membranes.[15] Incorporating this compound can be used to create stapled or cyclic peptides that mimic the amphipathic structures of natural AMPs, leading to enhanced membrane disruption and improved stability against bacterial proteases.[15]

Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules, including small molecules, proteins, and nucleic acids, into the cell.[16] The conformational stability and proteolytic resistance conferred by β-amino acids can enhance the cell-penetrating capabilities and in vivo efficacy of these delivery vectors.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of advanced peptidomimetics. Its ability to induce conformational constraint, enhance solubility, and improve metabolic stability makes it an invaluable tool for medicinal chemists and drug discovery scientists. By leveraging the unique properties of this and other specialized β-amino acids, it is possible to design novel therapeutics that can address challenging biological targets and overcome the limitations of traditional peptide and small-molecule drugs. Future research in this area will likely focus on the development of new β-amino acids with diverse side-chain functionalities and the application of computational modeling to guide the design of peptidomimetics with even greater potency and selectivity.

References

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. (n.d.). PubMed Central. [Link]

-

Constrained Peptides in Drug Discovery and Development | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2021, February 5). PubMed. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. [Link]

-

Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). SpringerLink. [Link]

-

Guide to Solid Phase Peptide Synthesis. (n.d.). Aapptec. [Link]

-

Methods for solid phase peptide synthesis which employ a minimum of instrumentation. (n.d.). PubMed. [Link]

-

Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. (n.d.). ACS Publications. [Link]

-

Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and Conformation of Fluorinated β-peptidic Compounds. (2012, May 21). PubMed. [Link]

-

A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2016, January 12). ResearchGate. [Link]

-

A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (n.d.). Scirp.org. [Link]

-

Enhancement of solubility by temporary dimethoxybenzyl-substitution of peptide bonds. Towards the synthesis of defined oligomers of alanine and of lysyl-glutamyl-glycine. (n.d.). PubMed. [Link]

-

Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. (n.d.). MDPI. [Link]

-

Structural dynamics influences the antibacterial activity of a cell-penetrating peptide (KFF)3K. (2023, September 8). Nature. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bif.wisc.edu [bif.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. Enhancement of solubility by temporary dimethoxybenzyl-substitution of peptide bonds. Towards the synthesis of defined oligomers of alanine and of lysyl-glutamyl-glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biovera.com.au [biovera.com.au]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. peptide.com [peptide.com]

- 15. Structural dynamics influences the antibacterial activity of a cell-penetrating peptide (KFF)3K - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Use of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid for Novel Peptide Design

Abstract

The rational design of peptides with enhanced therapeutic properties requires tools that offer precise control over conformation and stability. Non-canonical amino acids, particularly β-amino acids, have emerged as powerful building blocks for creating novel peptide architectures. This guide provides a comprehensive technical overview of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, a unique β-amino acid derivative. We will explore its intrinsic properties, detail its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), analyze its profound impact on secondary structure, and discuss its applications in the development of next-generation peptidomimetics for drug discovery.

Introduction: The Paradigm Shift with β-Amino Acids

For decades, peptide science has centered on the 20 proteinogenic α-amino acids. However, peptides derived from these building blocks often suffer from significant therapeutic limitations, including rapid proteolytic degradation and high conformational flexibility, which can lead to poor target affinity and specificity.

The introduction of a single additional methylene group into the amino acid backbone, creating a β-amino acid, fundamentally alters the resulting peptide's characteristics. Peptides incorporating β-amino acids, often termed β-peptides or foldamers, exhibit remarkable resistance to enzymatic degradation by proteases.[1][][3] This intrinsic stability dramatically increases their potential in vivo half-life. Furthermore, the extended backbone of β-amino acids introduces unique conformational constraints, enabling the formation of stable and predictable secondary structures, such as helices and turns, that are inaccessible to their α-peptide counterparts.[1][4][5]

Within this class of valuable reagents, This compound stands out as a particularly versatile building block for designing bioactive peptides.[6][7] Its distinct structural features—the β-amino acid backbone, the specific (R)-stereochemistry, and the electronically-rich aromatic side chain—provide a powerful toolkit for the peptide chemist.

Core Characteristics of the Building Block

To effectively utilize this reagent, a clear understanding of its molecular architecture is essential.

Chemical Structure and Key Features

The structure combines three critical components that dictate its function in peptide design.

Caption: Key functional components of the title compound.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group on the nitrogen atom. Its critical feature is its lability under basic conditions (e.g., piperidine), which is the cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[8][9] Its removal exposes the free amine for subsequent coupling.

-

β-Amino Acid Backbone: The separation of the amine and carboxyl groups by three carbon atoms (as opposed to two in α-amino acids) increases the rotational freedom of the peptide backbone, yet paradoxically leads to more stable, folded structures due to altered hydrogen bonding patterns.

-

(R)-Stereocenter: The defined stereochemistry at the C3 position is crucial. The spatial orientation of the side chain relative to the backbone directly influences the peptide's preferred dihedral angles and, consequently, its final three-dimensional structure.

-